
(-)-Coumachlor
描述
(-)-Coumachlor is a useful research compound. Its molecular formula is C19H15ClO4 and its molecular weight is 342.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-[(1S)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKWZWCFHUABHE-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70888-76-5 | |
| Record name | Coumachlor, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070888765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COUMACHLOR, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/479TYR2D1I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (-)-Coumachlor exert its anticoagulant effect?
A1: this compound inhibits the enzyme Vitamin K epoxide reductase (VKOR), essential for Vitamin K recycling. [, , , ] This disrupts the synthesis of active clotting factors (II, VII, IX, and X), ultimately inhibiting blood coagulation. [, , , , ]
Q2: What are the downstream consequences of this compound's action on VKOR?
A2: Inhibition of VKOR leads to the depletion of active clotting factors, resulting in prolonged clotting times and increased bleeding risk. [, , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C19H15ClO4 and a molecular weight of 342.77 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, studies have employed various spectroscopic techniques for characterization. For example, circular dichroism studies investigated its binding to serum albumin. [] Infrared (IR) and 1H-NMR spectroscopy have been used to study its complexes with metals like zirconium and cerium. [, ]
Q5: Has this compound's performance been assessed under various conditions?
A5: While specific studies on material compatibility are limited in the provided research, its formulation as a rodenticide suggests stability under typical environmental conditions. [, ]
Q6: Does this compound exhibit any catalytic properties?
A6: Based on the provided research, this compound is primarily studied for its anticoagulant properties, and no significant catalytic applications have been reported. [, , , , ]
Q7: Have computational methods been used to study this compound?
A7: Yes, molecular modeling studies using the PM3 semi-empirical method have been conducted on this compound and other coumarin derivatives to investigate their electronic properties and potential donor centers for complex formation. []
Q8: How does modifying the structure of this compound impact its activity?
A8: Research suggests that modifications to the coumarin core structure can significantly influence anticoagulant activity, potency, and toxicity. [, , , ] For instance, introducing different substituents at the 3-position of the coumarin ring can alter binding affinity to VKOR. [, , , ]
Q9: What are the common formulation strategies for this compound in rodenticides?
A9: this compound is often incorporated into baits with various food attractants to enhance rodent consumption. Typical bait formulations involve mixing this compound with palatable ingredients like crushed maize, treacle, maize oil, and milk powder. []
Q10: What are the regulatory implications of this compound use?
A10: As a first-generation anticoagulant rodenticide, this compound is subject to regulations regarding its manufacture, distribution, and use. These regulations aim to minimize risks to human health and the environment. [, , , , ]
Q11: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A11: this compound is readily absorbed after ingestion and exhibits a relatively long elimination half-life, as observed in a human poisoning case where it was calculated to be 140 h. []
Q12: What animal models are used to study this compound's effects?
A12: Rodent models, particularly mice (Mus musculus) and rats (Rattus norvegicus), are commonly used to assess the efficacy and toxicity of this compound. [, , ] Studies on dogs and swine have also been conducted to evaluate its toxicity in other animals. []
Q13: Is there evidence of resistance to this compound in rodent populations?
A13: While resistance to this compound itself hasn't been extensively reported in the provided literature, resistance to first-generation anticoagulant rodenticides, particularly warfarin, is a well-documented phenomenon. [, , ] Cross-resistance among first-generation compounds is possible due to their shared mechanism of action. [, , ]
Q14: What are the toxicological concerns associated with this compound?
A14: this compound's primary toxicological concern is its anticoagulant effect, which can lead to uncontrolled bleeding.
Q15: What analytical techniques are employed for detecting and quantifying this compound?
A15: Various analytical methods are used for this compound analysis, including:
- High-performance liquid chromatography (HPLC) with fluorescence detection (FLD): This is a widely used technique for quantifying this compound in biological matrices like animal liver, serum, and hen eggs. [, , , , , , ]
- HPLC with tandem mass spectrometry (HPLC-MS/MS): This method offers high sensitivity and selectivity for detecting and quantifying this compound in complex matrices like blood, plasma, and liver tissue. [, , , , , , ]
- Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (UPLC-MS): Similar to HPLC-MS/MS, this technique provides enhanced separation and sensitivity for analyzing this compound. [, , ]
Q16: What are the environmental concerns related to this compound use?
A16: As a rodenticide, this compound can pose risks to non-target wildlife, particularly predatory birds, through secondary poisoning. Bioaccumulation and persistence in the environment are also concerns. [, , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


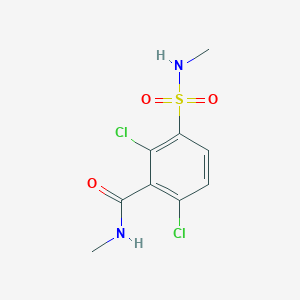
![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)
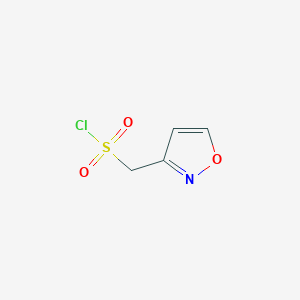
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)
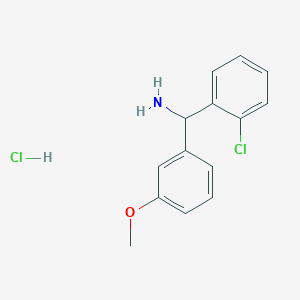
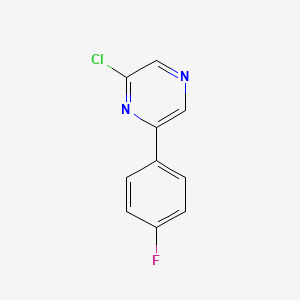
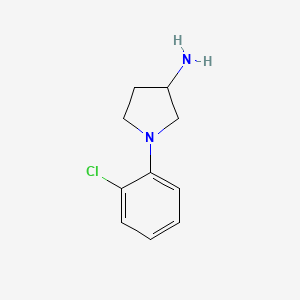
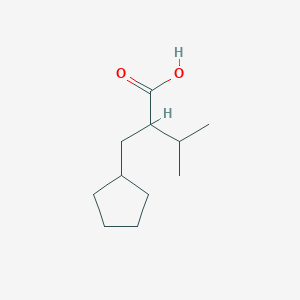
![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)
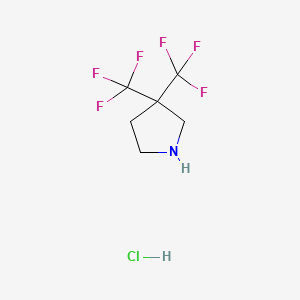

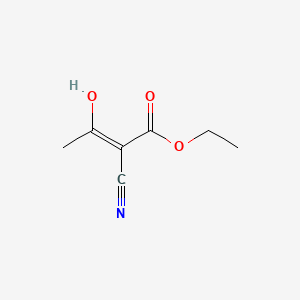
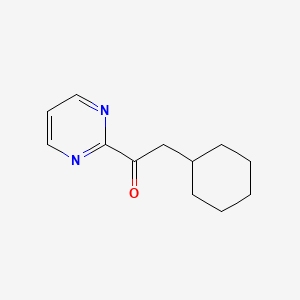
![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)
